molecular formula C14H13N5O3S B2681996 N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 877638-10-3

N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2681996
CAS RN: 877638-10-3
M. Wt: 331.35
InChI Key: RZCNPJGCRBWMAY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H13N5O3S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research by Sanad et al. (2021) has shown that compounds containing the 3-acetyl-1-(4-methoxyphenyl)[1,2,4]triazole unit exhibit potent inhibitory activities against Gram-positive bacteria, demonstrating better antibacterial activity than the reference Linezolid. This suggests potential applications in developing new antibacterial agents, especially for combating resistant strains such as MRSA and VRE (Sanad et al., 2021).

Anticancer Effects

A study by Wang et al. (2015) discussed the modification of a related compound by replacing the acetamide group with an alkylurea moiety, leading to the synthesis of derivatives with potent antiproliferative activities against several human cancer cell lines. This research indicates the compound’s relevance in cancer therapy, particularly as a PI3K inhibitor, contributing to effective anticancer agents with reduced toxicity (Wang et al., 2015).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel derivatives based on similar structural motifs, which were screened for anti-inflammatory and analgesic activities. These compounds showed significant COX-2 inhibitory activity, suggesting their potential as novel anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

El‐Kazak and Ibrahim (2013) synthesized novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from similar compounds, showing promising antimicrobial activity. This underscores the compound’s utility in the synthesis of antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Neuroprotective Properties

Azam et al. (2009) designed and synthesized derivatives showing significant antiparkinsonian activity in haloperidol-induced catalepsy in mice. This suggests the potential of these compounds in developing treatments for Parkinson's disease, highlighting their neuroprotective properties (Azam et al., 2009).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-22-10-4-2-9(3-5-10)15-12(21)8-23-14-18-17-13-16-11(20)6-7-19(13)14/h2-7H,8H2,1H3,(H,15,21)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCNPJGCRBWMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

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